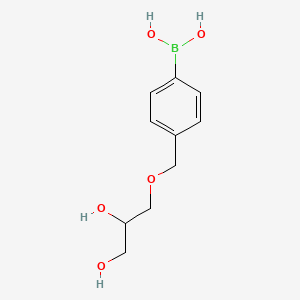
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone is a quinoline derivative, characterized by the presence of chlorine and fluorine atoms on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and halogenated quinolines.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale batch reactions, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: The compound finds applications in the production of dyes, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Pathways Involved: It can interfere with bacterial DNA synthesis, enzyme activity, and cellular signaling pathways, resulting in its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone can be compared with other quinoline derivatives:
Similar Compounds: Examples include 1-(2-Chloroquinolin-3-yl)ethanone, 1-(5-Fluoroquinolin-3-yl)ethanone, and 1-(2-Chloro-5-methylquinolin-3-yl)ethanone.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Propiedades
Fórmula molecular |
C11H7ClFNO |
|---|---|
Peso molecular |
223.63 g/mol |
Nombre IUPAC |
1-(2-chloro-5-fluoroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7ClFNO/c1-6(15)7-5-8-9(13)3-2-4-10(8)14-11(7)12/h2-5H,1H3 |
Clave InChI |
RFPNSXQGMWYMFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


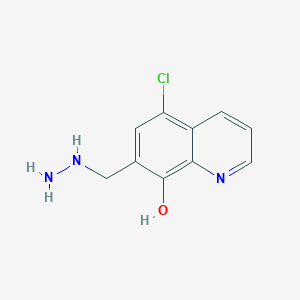
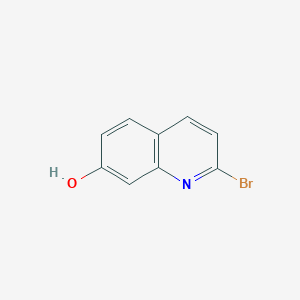
![1-acetyl-2,3,9,9a-tetrahydro-1H-benzo[de]quinolin-7(8H)-one](/img/structure/B15067454.png)
![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)


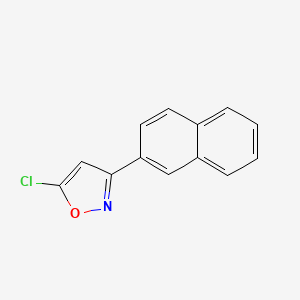
![2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-](/img/structure/B15067482.png)
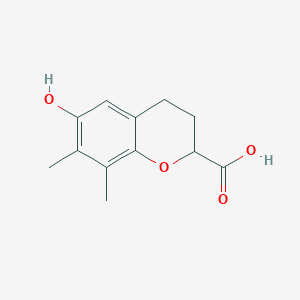
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
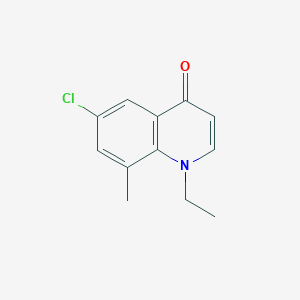
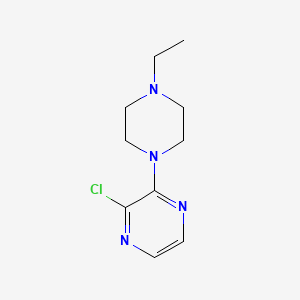
![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)
